Stereoelectronic Conformation and p–π Conjugation
The (E)-1-(prop-1-en-1-yl)pyrrole system adopts a non-planar conformation in which the propenyl group is turned relative to the heteroring plane, in contrast to the fully planar 1-vinylpyrrole [1]. The α-methyl group in the propenyl fragment introduces a steric effect that increases the dihedral angle between the heteroring and exocyclic double bond planes compared to isostructural 1-vinylpyrroles [1]. As a direct consequence, p–π conjugation with the propenyl group is weaker than with the vinyl group [1]. When a substituent is present at the 2-position of the pyrrole ring (as is the case with the 2-carboxylic acid group in the target compound), the propenyl group on nitrogen becomes orthogonal with respect to the pyrrole ring plane, so that no p–π conjugation is possible [1]. The steric structures of (E)-1-(prop-1-en-1-yl)pyrrole and (Z)-1-(prop-1-en-1-yl)pyrrole are also fundamentally different: the (E)-isomer is turned relative to the heteroring plane, whereas the (Z)-isomer remains planar [1].
(E)-Propenyl turned relative to heteroring; with 2-COOH, orthogonal geometry eliminates p–π conjugation. Vinyl and (Z)-propenyl remain planar.
Supports stereochemical-control study fit
NMR-based conformational analysis; non-planarity confirmed via chemical shift and coupling constants
| Evidence Dimension | Molecular conformation and p–π conjugation efficiency between N-alkenyl group and pyrrole ring |
|---|---|
| Target Compound Data | (E)-1-(prop-1-en-1-yl)pyrrole: propenyl group turned relative to heteroring plane; with 2-substituent, propenyl group becomes orthogonal (dihedral angle ~90°), p–π conjugation absent |
| Comparator Or Baseline | 1-Vinylpyrrole: planar molecule, effective p–π conjugation; (Z)-1-(prop-1-en-1-yl)pyrrole: planar molecule; 1-Isopropenylpyrrole: larger dihedral angles vs. 1-vinylpyrrole, weaker p–π conjugation |
| Quantified Difference | Qualitative NMR-based determination: (E)-isomer → non-planar (turned geometry); (Z)-isomer → planar; 2-substituted (E)-propenylpyrrole → orthogonal (no p–π conjugation) vs. vinylpyrrole → planar (full conjugation) |
| Conditions | 1H and 13C NMR spectroscopic analysis in solution; dihedral angles and conjugation assessed via chemical shift and coupling constant analysis. Russian Journal of Organic Chemistry, 2007. |
Why This Matters
The stereoelectronically unique conformation of the (E)-propenyl group directly influences the compound's UV absorption, redox behavior, metal coordination capability, and reactivity in cycloaddition or cross-coupling reactions, making it a non-interchangeable building block relative to its vinyl or (Z)-propenyl analogs.
- [1] Afonin, A.V., Ushakov, I.A., Simonenko, D.E., Tarasova, O.A., Maksimova, M.A., Trofimov, B.A. Comparison of the Electronic and Steric Structures of 1-Vinyl- and 1-(Prop-1-en-1-yl)pyrroles According to the 1H and 13C NMR Data. Russian Journal of Organic Chemistry, 2007, 43(3), 397–405. View Source
